3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one
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Overview
Description
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their significant biological and pharmaceutical activities. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their cytotoxic activities and potential as cancer treatments.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
3a-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11-7-6-10(14)13(11)9-5-3-2-4-8(9)12-11/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRIYOVGFHMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3CCCCC3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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